molecular formula C31H54NO2 * B097843 3-Doxylcholestane CAS No. 18353-76-9

3-Doxylcholestane

Cat. No. B097843
CAS RN: 18353-76-9
M. Wt: 472.8 g/mol
InChI Key: ODDFHESUNMAHDN-MIAPIHAXSA-N
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Description

3-Doxylcholestane (CSL) is a spin-labeled cholesterol analog . It has been synthesized and studied in combination with hydroxypropyl-β-cyclodextrin (hpbCD) and methyl-β-cyclodextrin (mbCD) for the first time . The compositions and binding constants of these complexes were determined using the solubility method and numerical simulation of binding isotherms .


Synthesis Analysis

The synthesis of 3-Doxylcholestane involves the use of cyclodextrins . The process of synthesizing compound collections with high levels of structural diversity and three-dimensionality is known as Diversity-oriented synthesis (DOS), which is well-suited for the construction of novel fragment collections .


Molecular Structure Analysis

The molecular structure of 3-Doxylcholestane has been studied using Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) investigations . The data from these studies are interpreted by means of theoretically calculated proton hyperfine tensors .


Chemical Reactions Analysis

The chemical reactions involving 3-Doxylcholestane have been studied in the context of its complexes with cyclodextrins . The binding constants of both guest molecules with mbCD are greater than with hpbCD, evidently due to the greater size of the hydrophobic cavity in the former case .

Scientific Research Applications

Membrane Properties Analysis

  • Reliability in Membrane Studies : 3-Doxylcholestane has shown reliability for studying membrane properties. Its effectiveness was confirmed by comparing data with deuterated steroid, cholesterol-3 alpha-d, in egg phosphatidylcholine bilayers. This comparison highlights its utility in understanding membrane dynamics and structure (Taylor & Smith, 1981).

Liquid Crystal Research

  • ENDOR Investigations in Liquid Crystals : A study using Electron Nuclear Double Resonance (ENDOR) examined the anisotropic proton hyperfine shifts in 3-doxylcholestane within liquid-crystalline solutions. This research provided insights into the orientational order and dynamic behavior of nematic and smectic phases in liquid crystals (Kirste, 1987).

Phospholipid Bilayer Perturbation

  • Investigation of Oxidized Lecithin Effects : 3-Doxylcholestane was used to study the effects of various oxidized lecithins on fatty acid alignment in phospholipid planar bilayers. The research shed light on how different oxidized lecithins impact the structure and dynamics of lipid bilayers (Megli, Conte, & Russo, 2010).

Steroid-Lecithin Monolayers

  • Molecular Packing in Monolayers : Studies on molecular packing in steroid-lecithin monolayers, including 3-doxylcholestane, revealed its resemblance to cholesterol in terms of molecular packing and hydrophobic interactions. These findings are significant for understanding the behavior of cholesterol and its analogs in lipid monolayers (Müller-Landau & Cadenhead, 1979).

Spin-Label Techniques in Microemulsions

  • Role in Studying Microemulsion Structure : 3-Doxylcholestane was used as a spin-label in studying the structure of microemulsions. This research enhances the understanding of the phase behavior of microemulsions under different conditions, such as varying salt concentrations (Ramachandran, Vijayan, & Shah, 1980).

Cyclodextrin Guest-Host Complexes

  • Guest-Host Complexes with Cyclodextrins : 3-Doxylcholestane formed guest-host complexes with cyclodextrins. The study of these complexes provided valuable insights into the interaction dynamics between cyclodextrins and cholesterol analogs (Livshits, Demisheva, & Alfimov, 2008).

properties

InChI

InChI=1S/C31H54NO2/c1-21(2)9-8-10-22(3)25-13-14-26-24-12-11-23-19-31(32(33)28(4,5)20-34-31)18-17-29(23,6)27(24)15-16-30(25,26)7/h21-27H,8-20H2,1-7H3/t22-,23+,24?,25-,26?,27?,29+,30-,31?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDFHESUNMAHDN-MIAPIHAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)N(C(CO5)(C)C)[O])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC5(C4)N(C(CO5)(C)C)[O])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939724
Record name [4',4',10,13-Tetramethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Doxylcholestane

CAS RN

18353-76-9
Record name 3-Doxylcholestane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018353769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4',4',10,13-Tetramethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Doxylcholestane
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3-Doxylcholestane
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3-Doxylcholestane
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Citations

For This Compound
63
Citations
FM Megli, E Conte, L Russo - Biochimica et Biophysica Acta (BBA) …, 2010 - Elsevier
A 3-doxylcholestane spin label was employed in addition to 5-doxylstearoyl lecithin for a more detailed study of the different effects exerted by variously oxidized lecithins on fatty acid …
Number of citations: 8 www.sciencedirect.com
JC Hsia, RA Long, FE Hruska, HD Gesser - Biochimica et Biophysica Acta …, 1972 - Elsevier
… In contrast to the motion of the stearic acid label, the spectra of 3-doxylcholestane indicate preferential alignment of the steroid nucleus in the hydrated bilayers. The preferential …
Number of citations: 59 www.sciencedirect.com
MG Taylor, ICP Smith - Biochemistry, 1981 - ACS Publications
… of the steroid nitroxide spin probe, 3-doxylcholestane, was tested by comparison of analogous … 3-doxylcholestane (CSL) and cholesterol-3a-d.Although earlier studies have employed …
Number of citations: 35 pubs.acs.org
D Gala, RW Kreilick, W Hoss, S Matchett - Biochimica et Biophysica Acta …, 1984 - Elsevier
… ESR of oriented bilayers with 3-doxylcholestane and 5-doxylstearic acid 3-Doxylcholestane and 5-doxylstearic acid were incorporated into a dipalmitoylphosphatidylcholine (DPPC) …
Number of citations: 12 www.sciencedirect.com
JM Boggs, JC Hsia - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1972 - Elsevier
… If the long axis of 3-doxylcholestane is not perfectly aligned with the normal of the bllayer, atl will increase from 6 G and a± will decrease. An increase in all can thus be used as a …
Number of citations: 66 www.sciencedirect.com
A Polimeno, JH Freed - The Journal of Physical Chemistry, 1995 - ACS Publications
… Significant improvements are found in fitting the ESR spectra for the cases studied, viz., perdeuterated 2,2,6,6-tetramethyl-4-piperidone (PDT) in toluene and 3-doxylcholestane(CSL) in …
Number of citations: 200 pubs.acs.org
E Conte, E Bardi, I Losito, C Annese, F Ciminale… - … et Biophysica Acta (BBA …, 2015 - Elsevier
… planar bilayers (SPB) and multilamellar vesicles (MLV) made of different DLPC/diHpLPC mixtures by means of spin labelling-EPR spectroscopy of either n-DSPC or 3-doxylcholestane …
Number of citations: 9 www.sciencedirect.com
C Ramachandran, S Vijayan… - The Journal of Physical …, 1980 - ACS Publications
… Two different spin-labels, one partially water soluble (5doxylstearic acid label) and the other water insoluble (3-doxylcholestane label), were used. Extensive measurements of electrical …
Number of citations: 31 pubs.acs.org
IH Ekiel, L Hughes, GW Burton, PA Jovall… - Biochemistry, 1988 - ACS Publications
… probe 3-doxylcholestane was synthesized as described earlier (Hsia et al., 1970). For model … The steroid probe 3-doxylcholestane was added to the lipid mixture at less than 1 …
Number of citations: 76 pubs.acs.org
H Kawamura, M Manabe, T Narikiyo, H Igimi… - Journal of solution …, 1987 - Springer
… Figure 6 shows spectra obtained using a 3-doxylcholestane spin label (CH) in 100 mM solution. For a comparison, the spectrum of this label in NaDS micelles is also shown. It is found …
Number of citations: 27 link.springer.com

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